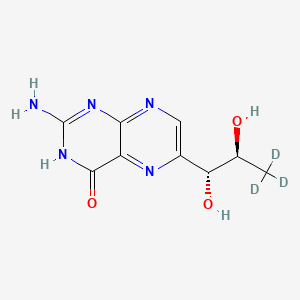
Nitrofurazone-13C,15N2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
The exact mechanism of action is unknown. Nitrofurazone inhibits several bacterial enzymes, especially those involved in the aerobic and anaerobic degradation of glucose and pyruvate. This activity is believed also to affect pyruvate dehydrogenase, citrate synthetase, malate dehydrogenase, glutathione reductase, and pyruvate decarboxylase.
MECHANISM OF ANTIBACTERIAL ACTION OF FURAN DERIV IS UNKNOWN, BUT IT IS PRESUMED THAT THE COMPD INTERFERES WITH ENZYMATIC PROCESSES ESSENTIAL TO BACTERIAL GROWTH. /FURAN DERIV/
The exact mechanism of action of nitrofurazone is not known. It appears, howeverthat the drug acts by inhibiting bacterial enzymes involved in carbohydrage metabolism. Oragnic matter (eg, blood pus, serum) and aminobenzoic acid (p-aminobenzoic acid) inhibit the antibacterial action of nitrofurazone.
Preparation Methods
Synthetic Routes and Reaction Conditions
Nitrofurazone-13C,15N2 is generally prepared through chemical synthesis. The process involves the use of starting materials that contain carbon-13 and nitrogen-15 isotopes to label the desired compound. The synthesis typically involves the reaction of 5-nitro-2-furaldehyde with semicarbazide under controlled conditions to form the semicarbazone derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Nitrofurazone-13C,15N2 undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso and hydroxylamine derivatives.
Reduction: The nitro group can be reduced to amine derivatives under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed
Oxidation: Nitroso and hydroxylamine derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted nitrofurazone derivatives depending on the nucleophile used.
Scientific Research Applications
Nitrofurazone-13C,15N2 has a wide range of applications in scientific research, including:
Chemistry: Used as an analytical standard for isotope-labeled studies and in the development of new synthetic methodologies.
Biology: Employed in metabolic studies to trace biochemical pathways involving carbon and nitrogen atoms.
Medicine: Investigated for its potential antibacterial properties and used in pharmacokinetic studies.
Industry: Utilized in the development of new materials and as a tracer in environmental studies
Comparison with Similar Compounds
Similar Compounds
Nitrofurazone: The non-isotopically labeled version of Nitrofurazone-13C,15N2.
Nitrofurantoin: Another nitrofuran derivative with similar antibacterial properties.
Furaltadone: A related compound used as an antimicrobial agent
Uniqueness
This compound is unique due to its isotopic labels of carbon-13 and nitrogen-15, which make it particularly valuable for tracing studies and analytical applications. These isotopic labels allow for precise tracking of the compound in various biochemical and environmental processes, providing insights that are not possible with non-labeled compounds .
Properties
CAS No. |
1217220-85-3 |
|---|---|
Molecular Formula |
C6H6N4O4 |
Molecular Weight |
201.12 g/mol |
IUPAC Name |
[(Z)-(5-nitrofuran-2-yl)methylideneamino](13C)urea |
InChI |
InChI=1S/C6H6N4O4/c7-6(11)9-8-3-4-1-2-5(14-4)10(12)13/h1-3H,(H3,7,9,11)/b8-3-/i6+1,8+1,9+1 |
InChI Key |
IAIWVQXQOWNYOU-NSMHFMPASA-N |
SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=NNC(=O)N |
Isomeric SMILES |
C1=C(OC(=C1)[N+](=O)[O-])/C=[15N]\[15NH][13C](=O)N |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=NNC(=O)N |
boiling_point |
236-240 °C |
Color/Form |
PALE YELLOW NEEDLES LEMON-YELLOW CRYSTALLINE POWDER |
melting_point |
457 to 464 °F (decomposes) (NTP, 1992) 238 °C 457-464 ° F |
physical_description |
Nitrofurazone appears as odorless pale yellow needles or yellow powder. pH (saturated aqueous solution) 6.0 - 6.5. Alkaline solutions are dark orange. (NTP, 1992) Dry Powder Odorless, lemon-yellow crystalline powder; [HSDB] Solid Odorless pale yellow needles or yellow powder. pH (saturated aqueous solution) 6.0 - 6.5. Alkaline solutions are dark orange. |
solubility |
less than 1 mg/mL at 66 °F (NTP, 1992) 1 G IN 4200 ML WATER, 590 ML ALC, 350 ML PROPYLENE GLYCOL; SOL IN POLYETHYLENE GLYCOL MIXT UP TO ABOUT 1%; PRACTICALLY INSOL IN CHLOROFORM & ETHER SOL IN ALKALINE SOLN 2.68e-01 g/L |
Synonyms |
2-[(5-Nitro-2-furanyl)methylene]hydrazinecarboxamide-13C,15N2; (5-Nitro-2-furfurylidenamino)urea-13C,15N2; 1-(5-Nitro-2-furfurylidene)semicarbazide_x000B_-13C,15N2; Aldomycin-13C,15N2; Alfucin-13C,15N2; Amifur-13C,15N2; Babrocid-13C,15N2; Chemofuran-13C,15 |
vapor_pressure |
0.00000431 [mmHg] |
Origin of Product |
United States |
Q1: What is the significance of having a double-labeled Nitrofurazone molecule?
A1: The double labeling of Nitrofurazone with stable isotopes (Carbon-13 and Nitrogen-15) as described in the research [] is significant for analytical chemistry, particularly in the field of food safety. This specific labeling allows for the use of Isotope Dilution Mass Spectrometry (IDMS), a highly accurate and sensitive technique, to quantify trace amounts of Nitrofurazone in complex matrices like feed and food. This is crucial for regulatory purposes, ensuring food safety and preventing the illegal use of Nitrofurazone in food production.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one-d15](/img/structure/B565111.png)
